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HMPL-523

Cat. No.: B1191774
Attention: For research use only. Not for human or veterinary use.
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Description

HMPL-523, also referred to as sovleplenib, is a novel, selective, and orally bioavailable small molecule inhibitor targeting spleen tyrosine kinase (Syk) . Syk is a crucial component in B-cell receptor signaling and Fcγ receptor-mediated signaling, making it an established therapeutic target for the research and development of treatments for B-cell lymphomas and autoimmune disorders . In the context of autoimmune conditions like primary immune thrombocytopenia (ITP), Syk inhibition represents a promising mechanism by blocking the Fcγ receptor-mediated phagocytosis of platelets, a key pathway for platelet destruction in ITP . Preclinical and clinical studies sponsored by HUTCHMED have investigated the compound's potential. A phase 1b/2 study in patients with primary ITP demonstrated that sovleplenib was well-tolerated and showed promising activity, supporting its further development . The subsequent phase 3 trial, ESLIM-01, confirmed these findings, reporting that sovleplenib met its primary endpoint, with a durable response rate of 48% in patients with chronic primary ITP . The compound is also being evaluated in clinical trials for patients with relapsed or refractory lymphoma . This compound is an investigational compound that is not approved for commercial distribution. This product is strictly for research purposes in laboratory settings. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Appearance

Solid powder

Synonyms

HMPL-523;  HMPL 523;  HMPL523.; Unknown

Origin of Product

United States

Preclinical Discovery and Design of Sovleplenib Hmpl 523

Identification of Syk as a Drug Target

Spleen tyrosine kinase (Syk) is a cytoplasmic protein tyrosine kinase predominantly found in hematopoietic cells, including B cells, macrophages, neutrophils, and dendritic cells. researchgate.netnih.gov Syk plays a crucial role in coupling immune cell receptors, such as the B-cell receptor (BCR) and Fc receptors, to intracellular signaling pathways. researchgate.netnih.govresearchgate.net These pathways are essential for regulating cellular responses to extracellular antigens and antigen-immunoglobulin complexes, which are particularly important in initiating inflammatory responses. researchgate.netnih.gov

Aberrant regulation of Syk is associated with a range of conditions, including allergic disorders, autoimmune diseases, and B-cell malignancies. researchgate.netresearchgate.net In B-cell lymphomas, Syk mediates BCR signaling, which is pivotal in pathogenesis and has been identified as an oncogenic driver. nih.gov Given its central role in immune signaling and its implication in various diseases, Syk has emerged as an attractive target for therapeutic kinase inhibitors aimed at ameliorating symptoms of acute and chronic inflammation and potentially treating certain cancers. researchgate.netnih.govresearchgate.net Inhibition of Syk is considered a rational approach for treating autoimmune/inflammatory diseases and B-cell malignancies. researchgate.netresearchgate.net

Medicinal Chemistry Approaches in Compound Discovery

The discovery of sovleplenib (B10827857) involved a systematic medicinal chemistry effort, starting from initial screening and progressing through detailed structure-activity relationship (SAR) studies and optimization. chemistryviews.orgacs.orgdrughunter.com

Initial High-Throughput Screening (HTS) and Hit Identification

The discovery process for sovleplenib began with screening an internal library. acs.org This high-throughput screening (HTS) identified initial hit compounds that exhibited inhibitory activity against Syk. acs.orgdrughunter.com Compound 6, identified from this screening, showed inhibitory activity against Syk with an IC₅₀ of 0.155 μM. acs.org This compound also demonstrated acceptable selectivity over several other kinases. acs.org Compound 6 was identified as a Syk hit compound for further research and served as the starting point for subsequent structural exploration and optimization. acs.org

Structure-Activity Relationship (SAR) Elucidation and Optimization

Following hit identification, extensive structure-activity relationship (SAR) investigations were conducted to optimize the initial hit compound. chemistryviews.orgacs.org This process involved varying substituents at different positions of the starting pyrido[3,4-b]pyrazine (B183377) scaffold and evaluating the resulting changes in inhibitory activity, selectivity, and pharmacokinetic properties. chemistryviews.orgacs.org Enzymatic and cellular assays, along with theoretical docking studies, were utilized in this optimization process. chemistryviews.org Docking studies with compounds like compound 12 indicated that they bind in the ATP binding site of the Syk protein, similar to other Syk inhibitors. acs.org

A key focus of the SAR studies was to enhance the potency and selectivity of the compounds specifically for Syk. chemistryviews.orgacs.org Modifications were made to the core scaffold and substituents to improve the inhibitory activity against Syk in both enzymatic and cellular assays. chemistryviews.orgacs.org For example, compound 12 was identified as one of the most potent compounds in enzymatic and cellular assays during the SAR exploration. acs.org

A significant challenge with earlier Syk inhibitors, such as fostamatinib (B613848) (which is metabolized to the active moiety R406), was limited target specificity and off-target activities that contributed to adverse effects. chemistryviews.orgdrughunter.comprnewswire.comhutch-med.com R406, for instance, was found to potently inhibit numerous other enzymes, including KDR, which was implicated in hypertension observed in clinical trials. drughunter.comacs.orgprnewswire.comhutch-med.com

The medicinal chemistry efforts for sovleplenib specifically aimed to design a next-generation Syk inhibitor with improved selectivity to mitigate these off-target toxicities. drughunter.comdrughunter.comprnewswire.comhutch-med.com Structural modifications were explored to reduce activity against kinases like KDR and RET, which were associated with side effects of predecessors. drughunter.comacs.org Compound 41 (sovleplenib) demonstrated significantly better kinome selectivity compared to fostamatinib. acs.org It exhibited a larger safety window against KDR in vitro compared to R406. acs.org This improved selectivity was a crucial aspect of the design process to potentially provide a wider therapeutic window. acs.orgresearchgate.net

Beyond potency and selectivity, the optimization process also focused on achieving favorable drug-like properties, including pharmacokinetics (PK) and metabolic stability. chemistryviews.orgacs.org Modifications were made to improve properties such as oral bioavailability and metabolic clearance. acs.org For example, optimization of substituents on the phenyl group was explored to improve PK properties. acs.org Changing substituents to more hydrophilic groups was investigated to lower clogP and maintain selectivity. acs.org Compounds were also profiled for metabolic stability and hERG binding during the optimization process. acs.org The goal was to obtain a compound with a favorable preclinical pharmacokinetic profile to support potential clinical development. acs.org Preclinical studies confirmed that sovleplenib possessed favorable preclinical PK profiles and demonstrated robust anti-inflammation efficacy in a rat collagen-induced arthritis model. acs.orgresearchgate.net

Molecular and Cellular Mechanisms of Action of Sovleplenib Hmpl 523

Direct Enzymatic Inhibition of Syk Activity

Sovleplenib (B10827857) functions as a direct inhibitor of the Syk enzyme. nih.govresearchgate.nethemonc.org By binding to Syk, it prevents the kinase from phosphorylating its substrates, thus interrupting the signaling cascade initiated by receptor activation. nih.gov

Recombinant Enzymatic Assay Demonstrations

Studies utilizing recombinant Syk enzyme have demonstrated the potent inhibitory activity of sovleplenib. Sovleplenib has been shown to inhibit Syk with an IC₅₀ value of 25 nM. medchemexpress.comprobechem.comabsin.cntargetmol.com This indicates a high affinity and inhibitory effect on the isolated enzyme in a controlled laboratory setting. medchemexpress.comprobechem.comabsin.cntargetmol.com Preclinical characterization of sovleplenib in enzymatic assays has confirmed its potent and selective inhibition of Syk. nih.govresearchgate.net

To illustrate the inhibitory potency, the following table summarizes the IC₅₀ value against Syk:

TargetIC₅₀ (nM)
SYK25

(Note: This is a static representation of data suitable for an interactive table.)

Sovleplenib has also demonstrated selectivity against other kinases, although it shows some inhibitory activity against FLT3, KDR, LYN, FGFR2, and AUR A at higher concentrations. medchemexpress.comabsin.cntargetmol.com Its selectivity profile, particularly against KDR and RET, has been highlighted as superior compared to R406, the active metabolite of fostamatinib (B613848). nih.govhaematologica.orghaematologica.orgacs.orgresearchgate.net

The inhibitory activity against a panel of kinases is presented below:

TargetIC₅₀ (µM)
SYK0.025
FLT30.063
KDR0.390
LYN0.921
FGFR23.214
AUR A3.969

(Note: This is a static representation of data suitable for an interactive table.)

Modulation of Syk-Dependent Cellular Functions

Inhibition of Syk by sovleplenib impacts various cellular functions that are dependent on Syk signaling, particularly within immune cells. nih.govhaematologica.orghaematologica.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.net

Effects on Immune Cell Line Signaling Pathways

In various B-cell lymphoma cell lines, sovleplenib has been shown to effectively inhibit cell survival. nih.govhaematologica.orghaematologica.orgresearchgate.netresearchgate.net It has demonstrated lower half maximal inhibitory concentrations (IC₅₀) in these cell lines compared to other Syk inhibitors and has been shown to increase the apoptotic rate in certain cell lines, such as REC-1 cells. medchemexpress.comhaematologica.orgprobechem.comabsin.cnresearchgate.nettargetmol.comresearchgate.net Sovleplenib inhibits the phosphorylation of Syk and its downstream signaling molecules, including BLNK, ERK, AKT, PLCγ1, and P38, in vitro. nih.govhaematologica.orgresearchgate.net This interruption of downstream signaling pathways contributes to its effects on cell function. nih.govhaematologica.orgresearchgate.net

Sovleplenib inhibits cell viability in Ba/F3 Tel-Syk cells with an IC₅₀ of 0.033 μM. medchemexpress.comprobechem.comabsin.cntargetmol.comresearchgate.net It has also shown potent inhibition of cell viability in a panel of B-cell lymphoma cell lines with SYK/BCR deregulation, with IC₅₀ values ranging from 0.4 to 2 μM. probechem.comresearchgate.net

Data on the inhibition of cell viability in specific cell lines is presented below:

Cell LineIC₅₀ (µM)
Ba/F3 Tel-Syk0.033
B-cell lymphoma cell lines (SYK/BCR deregulation)0.4 - 2

(Note: This is a static representation of data suitable for an interactive table.)

Impact on Human Whole Blood Cell Functionality

Sovleplenib has demonstrated potent inhibition of B-cell activation in human whole blood. nih.govhaematologica.orgresearchgate.net This effect is measured by a half maximal effective concentration (EC₅₀) of 0.157 μM in human whole blood. nih.govhaematologica.orgresearchgate.net Inhibition of B-cell activation in whole blood reflects the compound's ability to modulate immune responses in a more complex, physiological environment. nih.govhaematologica.orgresearchgate.net Studies have also shown inhibition of anti-IgD antibody induced B-cell activation in rat and mouse whole blood, with EC₅₀ values of 0.546 μM and 1.000 μM, respectively. nih.govhaematologica.orgresearchgate.net

The EC₅₀ values for B-cell activation inhibition in whole blood are summarized below:

SpeciesEC₅₀ (µM)
Human0.157
Rat0.546
Mouse1.000

(Note: This is a static representation of data suitable for an interactive table.)

Downstream Signaling Pathway Interruption

Syk activation leads to the phosphorylation of various downstream signaling molecules that propagate the signal within the cell. nih.govhaematologica.orgnih.govresearchgate.net Sovleplenib's inhibition of Syk directly impacts these downstream events. nih.govhaematologica.orgresearchgate.net

Inhibition of B-cell Linker Protein (BLNK) Phosphorylation

The IC₅₀ values for the inhibition of BLNK phosphorylation in specific cell lines are provided below:

Cell LineIC₅₀ (µM)
REC-10.105
ARH-77770.173

(Note: This is a static representation of data suitable for an interactive table.)

Influence on Cell Viability and Survival Mechanisms in Preclinical Models

Preclinical investigations have explored the impact of Sovleplenib on the viability and survival of various cell types, particularly those involved in B-cell malignancies and autoimmune responses where Syk signaling is dysregulated. Studies have shown that this compound can potently inhibit cell survival in a panel of B-cell lymphoma cell lines characterized by SYK/BCR deregulation. researchgate.nethaematologica.orgresearchgate.nethutch-med.comnih.gov

Data from in vitro studies indicate that Sovleplenib inhibits cell viability in a dose-dependent manner across different cell lines. For example, it significantly reduces cell viability in Ba/F3 Tel-Syk cells, a cell line engineered to constitutively express a fusion protein involving Tel and Syk, with a half maximal inhibitory concentration (IC50) of 0.033 μM. medchemexpress.comarctomsci.comresearchgate.nethutch-med.comtargetmol.com Inhibition of cell viability was also observed in human mantle cell line REC-1 and human plasma cell line ARH-7777, correlating with the inhibition of BLNK phosphorylation in these cell lines. medchemexpress.comarctomsci.comresearchgate.nethutch-med.com

The inhibitory effects on cell viability extend to a broader panel of B-cell lymphoma and leukemia cell lines, with reported IC50 values generally ranging from 0.4 to 2 μM in cell lines with SYK/BCR dysregulation. researchgate.net

Furthermore, preclinical data suggests that Sovleplenib can exhibit synergistic activities when combined with other therapeutic agents in certain dysregulated cell lines. For instance, synergistic effects on cell killing have been observed in human diffused large B cell lymphoma (DLBCL) cells when Sovleplenib is used in combination with inhibitors targeting BTK, PI3Kδ, and the Bcl2 family. medchemexpress.comarctomsci.comselleckchem.comresearchgate.nethutch-med.comtargetmol.com

The following table summarizes some of the reported IC50 values for Sovleplenib's effect on cell viability and signaling in preclinical models:

Cell LineTarget/Pathway MeasuredIC50 (μM)Reference
Ba/F3 Tel-SykCell Viability0.033 medchemexpress.comarctomsci.comresearchgate.nethutch-med.comtargetmol.com
REC-1 (Human Mantle Cell)p-BLNK Inhibition0.105 medchemexpress.comarctomsci.comresearchgate.nethutch-med.com
ARH-7777 (Human Plasma Cell)p-BLNK Inhibition0.173 medchemexpress.comarctomsci.comresearchgate.nethutch-med.com
B-cell lymphoma cell lines (with SYK/BCR dysregulation)Cell Survival0.4 - 2 researchgate.net

Induction of Apoptosis in Dysregulated Cell Lines

In addition to inhibiting cell viability and survival, preclinical studies have demonstrated that Sovleplenib can induce apoptosis in dysregulated cell lines, particularly those derived from B-cell malignancies. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating abnormal or cancerous cells.

The synergistic activities observed when Sovleplenib is combined with other agents, such as PI3Kδ selective inhibitors, in DLBCL cells are also linked to the induction of apoptosis. hutch-med.com This suggests that combining Syk inhibition with targeting other pathways involved in cell survival can enhance the apoptotic response in these cancer cells. researchgate.nethutch-med.com

Preclinical in Vivo Efficacy of Sovleplenib Hmpl 523 in Disease Models

Autoimmune and Inflammatory Disease Models

Preclinical evaluations of sovleplenib (B10827857) have demonstrated its efficacy in various in vivo models of autoimmune and inflammatory conditions, highlighting its potential as a therapeutic agent researchgate.netnih.gov.

Murine Models of Immune Thrombocytopenia (ITP)

In murine models of immune thrombocytopenia (ITP), oral administration of sovleplenib has shown strong in vivo efficacy in a dose-dependent manner researchgate.netnih.govresearchgate.net. Treatment with sovleplenib has been observed to maintain platelet counts close to normal levels throughout a 24-hour period in a mouse ITP model hutch-med.com.

Murine Models of Autoimmune Hemolytic Anemia (AIHA)

Studies utilizing murine models of autoimmune hemolytic anemia (AIHA) have indicated that oral administration of sovleplenib demonstrates significant in vivo efficacy. This effect was observed to be dose-dependent researchgate.netnih.govresearchgate.net.

Murine Models of Chronic Graft-Versus-Host Disease (cGVHD)

In murine models designed to study chronic graft-versus-host disease (cGVHD), oral administration of sovleplenib has shown strong in vivo efficacy researchgate.netnih.govresearchgate.net. The observed effects were dose-dependent researchgate.netnih.govresearchgate.net.

Rat Models of Collagen-Induced Arthritis (CIA)

Sovleplenib has been evaluated in rat models of collagen-induced arthritis (CIA), a common model for rheumatoid arthritis. These studies have demonstrated robust anti-inflammatory efficacy acs.org. Oral administration of sovleplenib significantly reduced disease severity in a dose-dependent manner sec.gov.

In rat models of CIA, sovleplenib treatment significantly reduced disease severity sec.gov. It was observed to stop disease progression and reverse parameters such as paw swelling and bone resorption towards normal levels sec.gov.

Comparative studies in a mouse collagen II-induced arthritis (CIA) model have assessed the efficacy of sovleplenib (compound 41) alongside other agents, including R406 (the active metabolite of fostamatinib), another Syk inhibitor acs.org. In this model, compound 41 significantly and dose-dependently reduced the arthritis score of the paws acs.org. At a dose of 30 mg/kg QD, compound 41 nearly reversed the disease progression to its normal status acs.org. The inhibition rate of compound 41 at 10 mg/kg QD (96.5%) was higher than that of R406 at 30 mg/kg BID (76.6%) acs.org. Furthermore, compound 41 significantly improved weight loss compared to both the vehicle control group and the R406 group at doses of 10 and 30 mg/kg QD acs.org.

Sovleplenib has demonstrated superior selectivity compared to R406, particularly regarding inhibition of kinases such as KDR haematologica.orghaematologica.org. While R406 was found to potently inhibit multiple other enzymes, including KDR, sovleplenib exhibited greater selectivity, inhibiting only one kinase at a lower IC50 than Syk in one study, compared to R406 inhibiting at least 24 kinases at an IC50 lower than its Syk IC50 hutch-med.com. This difference in selectivity, such as the reduced inhibition of KDR by sovleplenib, is noted in preclinical settings hutch-med.comsec.gov.

Here is a data table summarizing the inhibition rates on arthritis score in a mouse CIA model comparing Compound 41 (Sovleplenib) and R406:

Treatment GroupDose (mg/kg)Dosing FrequencyInhibition Rate on Arthritis Score (%)
Compound 411QD-8.3
Compound 413QD7.7
Compound 4110QD96.5
Compound 4130QD159.3
R40630BID76.6

Note: Inhibition rates over 100% may indicate reversal of disease symptoms beyond the control group baseline.

Hematological Malignancy Models

Preclinical evaluations of sovleplenib have demonstrated its potential as an anti-tumor agent in models representing hematological malignancies.

Anti-tumor Activity in Xenograft Models of B-cell Lymphoma

HMPL-523 has shown potent anti-tumor efficacy in xenograft models of B-cell malignancies. Studies have indicated that sovleplenib exhibits anti-tumor activity in vivo in these models medchemexpress.comresearchgate.netresearchgate.netnih.govnih.gov. Specifically, in the REC-1 subcutaneous xenograft model, which is a Syk-dependent B-cell lymphoma model, sovleplenib demonstrated significant inhibition of tumor growth medchemexpress.com.

Research findings in the REC-1 model showed a Tumor Growth Inhibition (TGI) of 59% following daily oral administration of this compound medchemexpress.com. This finding highlights the preclinical efficacy of sovleplenib in controlling tumor progression in a relevant B-cell lymphoma model.

Anti-tumor Activity in Xenograft Models of T-cell Lymphoma

Beyond B-cell lymphomas, this compound has also demonstrated anti-tumor efficacy in xenograft models of T-cell lymphoma researchgate.netresearchgate.net. These preclinical results suggest that the inhibitory effects of sovleplenib on Syk may have therapeutic implications for certain T-cell lymphomas, in addition to B-cell malignancies.

Preclinical Pharmacological Characterization of Sovleplenib Hmpl 523

Tissue Distribution Patterns in Preclinical Studies

Information regarding the specific tissue distribution patterns of sovleplenib (B10827857) in preclinical studies is limited in the provided search results. However, related compounds like amdizalisib (B10823814) (HMPL-689), another investigational drug from the same developer, have shown moderate tissue distribution in preclinical pharmacokinetic studies hutch-med.com. Given that both are oral small molecule inhibitors targeting components of the B-cell receptor signaling pathway (Syk for sovleplenib, PI3Kδ for amdizalisib), it is plausible that sovleplenib might also exhibit distribution into relevant immune tissues, though this requires specific data for confirmation.

Comparative Pharmacokinetic Analysis with Related Compounds

A comparative pharmacokinetic analysis highlighted differences between sovleplenib and R406, the active metabolite of fostamatinib (B613848), another Syk inhibitor. In human blood, the free concentration of sovleplenib was reported to be 10-fold higher than that of unbound R406. In mouse blood, the free concentration of sovleplenib was 3-fold higher than that of unbound R406. This difference in free drug concentration contributed to sovleplenib being more effective than R406 in Syk-dependent whole blood assays acs.org. Sovleplenib also demonstrated superior selectivity compared to R406, particularly against KDR and RET nih.govhaematologica.org.

Novel Therapeutic Strategies and Potential Applications in Preclinical Research

Rationale for Monotherapy in Preclinical Disease Models

The rationale for evaluating HMPL-523 as a monotherapy in preclinical disease models stems from its potent and selective inhibition of SYK, a key mediator in pathways deregulated in certain diseases, particularly B-cell malignancies. Preclinical in vitro studies have demonstrated that this compound effectively inhibits cell viability and induces apoptosis in a panel of B-cell lymphoma cell lines characterized by SYK/BCR deregulation. probechem.comresearchgate.nethutch-med.comhutch-med.commedchemexpress.com

Table 1 provides a summary of the inhibitory effects of this compound on cell viability and SYK signaling in various cell lines.

Cell LineDescriptionIC50 (µM) for Cell ViabilityIC50 (µM) for p-BLNK Inhibition
B-cell lymphoma cell lines with SYK/BCR deregulationPanel of cell lines0.4 to 2Not consistently specified
REC-1Human mantle cell lymphomaNot consistently specified0.105
ARH-7777Human plasma cell leukemiaNot consistently specified0.173
Ba/F3 Tel-SykMurine pro-B cell line expressing TEL-SYK fusion0.033Not consistently specified

Note: IC50 values for cell viability in the panel of B-cell lymphoma cell lines ranged from 0.4 to 2 µM. Specific cell viability IC50s for REC-1 and ARH-7777 were not consistently provided alongside the p-BLNK inhibition data in the snippets, but their sensitivity is indicated by the p-BLNK inhibition values. probechem.comresearchgate.netmedchemexpress.com

Consistent with its effect on cell viability, this compound has been shown to increase the apoptotic rate of REC-1 cells. probechem.comresearchgate.netmedchemexpress.com

Furthermore, the anti-tumor activity of this compound as a monotherapy has been evaluated in SYK-dependent xenograft models in vivo. Daily oral administration of this compound demonstrated potent anti-tumor activity in B-cell lymphoma xenograft models, such as the REC-1 model. probechem.comresearchgate.nethutch-med.commedchemexpress.com In the REC-1 subcutaneous xenograft model, this compound at a dose of 100 mg/kg showed a tumor growth inhibition (TGI) of 59%. researchgate.netmedchemexpress.com

Exploration of Combination Therapy Strategies in Preclinical Settings

Preclinical studies have also explored the potential for this compound to exhibit synergistic anti-tumor activity when used in combination with other therapeutic agents, particularly in the context of B-cell lymphomas. These investigations aim to identify rational drug combinations that could potentially enhance efficacy and overcome resistance mechanisms.

This compound has demonstrated synergistic activities in promoting cell killing in human diffused large B cell lymphoma (DLBCL) cells when combined with various other drugs. probechem.comselleckchem.comresearchgate.nethutch-med.commedchemexpress.com

Preclinical data indicates that this compound shows synergistic anti-tumor activity when combined with PI3Kδ inhibitors in cell lines. probechem.comselleckchem.comresearchgate.nethutch-med.commedchemexpress.com Co-treatment of DLBCL cell lines, such as SU-DHL-5 cells, with this compound and a selective PI3Kδ inhibitor has been shown to induce apoptosis. hutch-med.com

Synergistic activities have also been observed when this compound is combined with Bcl-2 family inhibitors in B-cell lymphoma cell lines, including DLBCL. probechem.comselleckchem.comresearchgate.nethutch-med.commedchemexpress.com This suggests that simultaneously targeting SYK and the Bcl-2 family of proteins can enhance the anti-tumor effect.

Studies have indicated that this compound can exhibit synergistic anti-tumor activity when combined with certain chemotherapeutic agents in DLBCL cells. hutch-med.comhutch-med.com This suggests a potential for this compound to enhance the effectiveness of conventional chemotherapy in B-cell malignancies.

While the detailed mechanisms underlying the observed synergies with combination therapies are still under investigation researchgate.net, the synergistic anti-tumor effect of this compound in combination with agents like PI3Kδ inhibitors, Bcl-2 inhibitors, and chemotherapy drugs in DLBCL cells may be related to enhanced induction of apoptosis. hutch-med.com this compound alone has been shown to increase the apoptotic rate of B-cell lymphoma cells probechem.comresearchgate.netmedchemexpress.com, and combining it with agents that target other survival or apoptotic pathways could lead to a more profound pro-apoptotic effect.

Preclinical Evaluation in Additional Disease Contexts Beyond Current Focus

Beyond B-cell malignancies, preclinical evaluation has explored the potential of this compound in other disease contexts, particularly autoimmune diseases, given the role of SYK in immune cell signaling. Preclinical studies have indicated that this compound exhibits extensive tissue distribution. hutch-med.comprnewswire.com Research has demonstrated strong efficacy of this compound in preclinical models of rheumatoid arthritis (RA) and lupus, even at relatively low plasma concentrations. hutch-med.comprnewswire.com Furthermore, preclinical characterization has shown potent in vivo efficacies in various rodent autoimmune disease models, including murine models of immune thrombocytopenia (ITP), autoimmune hemolytic anemia (AIHA), and chronic graft-versus-host disease (cGVHD), as well as a rat model of collagen-induced arthritis (CIA). researchgate.netnih.govresearchgate.netresearchgate.net These dose-dependent effects in diverse autoimmune models collectively support the potential of this compound as a therapeutic agent for autoimmune diseases. researchgate.netnih.gov SYK inhibition is also being explored as a target for other inflammatory conditions and certain other cancers like acute myeloid leukemia (AML). semanticscholar.orglarvol.com

Future Directions and Unanswered Questions in Preclinical Research

Elucidation of Additional Molecular Targets and Pathways

Although HMPL-523 is characterized as a highly selective SYK inhibitor, further comprehensive profiling is needed to fully elucidate its interaction with other kinases and signaling pathways. Preclinical data indicate this compound inhibits SYK, FLT3, KDR, LYN, FGFR2, and AUR A with varying IC50 values. medchemexpress.com Specifically, IC50 values were reported as 0.025 μM for SYK, 0.063 μM for FLT3, 0.390 μM for KDR, 0.921 μM for LYN, 3.214 μM for FGFR2, and 3.969 μM for AUR A. medchemexpress.com While SYK inhibition is the primary mechanism, understanding the potential impact of inhibiting these other kinases, particularly at higher concentrations or in specific cellular contexts, is crucial. Further research should aim to:

Determine the functional consequences of inhibiting these off-target kinases in relevant disease models.

Investigate if inhibition of these additional targets contributes to the observed therapeutic effects or potential off-target liabilities in preclinical settings.

Explore the complete spectrum of kinases and signaling nodes modulated by this compound using unbiased approaches to identify any unforeseen interactions.

Interactive Data Table: IC50 Values of this compound Against Various Kinases

KinaseIC50 (μM)
SYK0.025
FLT30.063
KDR0.390
LYN0.921
FGFR23.214
AUR A3.969

Beyond direct kinase inhibition, further preclinical studies could explore the broader impact of SYK inhibition by this compound on downstream signaling molecules and cellular processes. In vitro studies have shown that this compound blocks phosphorylation of BLNK, a protein downstream of SYK, in human mantle cell line REC-1 and human plasma cell line ARH-7777. medchemexpress.com The IC50 values for this effect were 0.105 μM in REC-1 cells and 0.173 μM in ARH-7777 cells. medchemexpress.com Further research could investigate the impact on other downstream effectors and the functional consequences in different cell types and disease contexts.

Interactive Data Table: this compound Inhibition of BLNK Phosphorylation

Cell LineDownstream ProteinIC50 (μM)
REC-1BLNK0.105
ARH-7777BLNK0.173

Investigation of Resistance Mechanisms in Preclinical Models

As with many targeted therapies, the potential for resistance to this compound exists. Preclinical studies are essential to identify potential mechanisms of acquired or intrinsic resistance. This includes:

Developing in vitro models of resistance by exposing sensitive cell lines to increasing concentrations of this compound over time.

Investigating genetic alterations (e.g., mutations in SYK or downstream signaling molecules) or epigenetic modifications that may confer resistance.

Exploring alternative signaling pathways that may be activated or upregulated to bypass SYK inhibition.

Studying the role of the tumor microenvironment or immune cell interactions in mediating resistance in relevant preclinical models, particularly in the context of B-cell malignancies.

Understanding these resistance mechanisms in preclinical settings can inform strategies to overcome or prevent resistance in future clinical applications.

Development of Predictive Preclinical Biomarkers for Therapeutic Response

Identifying biomarkers that predict response to this compound in preclinical models is crucial for patient stratification and optimizing treatment strategies. Future preclinical research should focus on:

Identifying molecular markers (e.g., protein expression levels, phosphorylation status, genetic signatures) in cell lines or animal models that correlate with sensitivity or resistance to this compound.

Investigating pharmacodynamic biomarkers that demonstrate target engagement and pathway modulation in preclinical models. An ex vivo human whole blood PD assay showed that this compound inhibited anti-IgE-induced basophil activation (CD63+) in a concentration-dependent manner with an estimated EC50 of 47.70 ng/mL. hutch-med.com Further studies could explore other relevant pharmacodynamic markers in different tissues and disease settings.

Exploring the potential of imaging techniques or other non-invasive methods to assess response in preclinical animal models.

Successful identification and validation of preclinical biomarkers can accelerate clinical development and guide patient selection in future trials.

Advanced Preclinical Models for Disease Mimicry and Efficacy Validation

While current preclinical models, such as xenograft models of B-cell lymphoma and murine autoimmune disease models, have demonstrated the efficacy of this compound, utilizing more advanced and physiologically relevant models can provide a more accurate prediction of clinical response. medchemexpress.comresearchgate.netnih.gov Future preclinical research should consider:

Employing patient-derived xenograft (PDX) models that better reflect the heterogeneity and complexity of human diseases, particularly in B-cell malignancies.

Developing or utilizing genetically engineered mouse models that spontaneously develop diseases driven by aberrant SYK signaling.

Exploring the use of co-culture systems or organoids that incorporate elements of the tumor microenvironment or relevant immune cells to better mimic the in vivo situation.

Investigating the efficacy of this compound in preclinical models of other potential indications where SYK plays a critical role.

These advanced models can provide more robust data on efficacy, help understand the impact of the microenvironment, and potentially identify new therapeutic opportunities.

Strategies for Optimizing Preclinical Combinatorial Regimens

Given the complexity of many diseases where SYK is implicated, combination therapy may offer enhanced efficacy and overcome potential resistance mechanisms. Preclinical studies are needed to evaluate rational combination strategies with this compound. This includes:

Identifying synergistic interactions between this compound and other targeted agents (e.g., BTK inhibitors, PI3Kδ inhibitors, Bcl2 family inhibitors) or conventional therapies in preclinical models. medchemexpress.com

Investigating the mechanisms underlying observed synergistic effects.

Evaluating the efficacy and potential for increased toxicity of combination regimens in preclinical animal models.

Exploring optimal dosing schedules and sequences for combinatorial approaches in preclinical settings.

Preclinical data on effective and well-tolerated combinations can provide the rationale for future clinical combination trials.

Long-term Preclinical Efficacy and Mechanism Studies

While short-term efficacy has been demonstrated in various preclinical models, longer-term studies are necessary to assess the durability of response and potential for late-onset effects or resistance. This involves:

Conducting extended treatment studies in preclinical models to evaluate sustained efficacy and the potential for disease relapse.

Monitoring for any long-term changes in immune cell populations or function that may result from prolonged SYK inhibition.

Further elucidating the long-term impact of this compound on the underlying disease pathology and potential for disease modification.

Investigating the mechanisms of any observed late resistance or reduced efficacy in long-term preclinical models.

These long-term studies are crucial for understanding the full therapeutic potential and limitations of this compound in a chronic treatment setting.

Conclusion of Preclinical Research Findings

Summary of Key Preclinical Discoveries of Sovleplenib (B10827857) (HMPL-523)

Preclinical studies have shown that Sovleplenib potently inhibits Syk activity in recombinant enzymatic assays. researchgate.netnih.gov It also effectively inhibits Syk-dependent cellular functions in various immune cell lines and human whole blood in vitro. researchgate.netnih.gov

In vivo studies utilizing rodent models of autoimmune diseases have demonstrated strong efficacy following oral administration of Sovleplenib. These models include murine models of immune thrombocytopenia (ITP), autoimmune hemolytic anemia (AIHA), and chronic graft-versus-host disease (cGVHD), as well as a rat model of collagen-induced arthritis (CIA). researchgate.netnih.gov The efficacy observed in these models was dose-dependent. researchgate.netnih.gov

Furthermore, preclinical models of B-cell malignancy have indicated that Sovleplenib possesses antitumor activity. haematologica.orgresearchgate.netnih.gov In vitro studies using B-cell lymphoma cell lines with Syk/BCR dysregulation revealed that this compound blocked phosphorylation of B-cell linker protein, inhibited cell viability by suppressing cell survival, and increased the rate of apoptosis. hutch-med.com Synergistic anti-tumor activity was also observed in human diffused large B-cell lymphoma cells when this compound was combined with other agents, such as Phosphoinositide-3-Kinase δ inhibitors, B-cell lymphoma 2 family inhibitors, or chemotherapies. hutch-med.com Potent anti-tumor activity was also demonstrated in nude mice bearing B-cell lymphoma xenograft tumors with Syk/BCR dysregulation. hutch-med.commedchemexpress.com Specifically, Sovleplenib (100 mg/kg) inhibited tumor growth in the REC-1 subcutaneous xenograft model, showing a tumor growth inhibition (TGI) of 59% in Syk-dependent xenograft models with daily oral administration. medchemexpress.com

Preclinical pharmacokinetic studies indicated that Sovleplenib has favorable profiles. acs.orgacs.orgnih.gov It was rapidly absorbed with a median time to maximum plasma concentration (Tmax) between 3 and 6 hours in healthy subjects. hutch-med.comacrabstracts.org The maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) increased proportionally with dose up to 800 mg. hutch-med.comacrabstracts.org The terminal half-life ranged between 9.808 and 13.488 hours across doses of 100 to 800 mg. hutch-med.comacrabstracts.org Food consumption was found to increase the relative bioavailability of this compound, increasing systemic exposure up to 1.5 folds compared to the fasted condition. hutch-med.com Preclinical studies also suggested extensive tissue distribution, which is considered important for tissue-oriented autoimmune diseases. chi-med.com

Sovleplenib demonstrated superior selectivity compared to R406 (the active metabolite of fostamatinib), particularly against kinases like KDR and RET. haematologica.org

Significance of Preclinical Data for Advancing Syk Inhibitor Research

The preclinical data for Sovleplenib are significant for advancing Syk inhibitor research due to several key findings. The demonstration of potent and selective Syk inhibition in both enzymatic and cellular assays confirms its targeted mechanism of action. researchgate.netnih.gov The observed efficacy across multiple rodent models of diverse autoimmune diseases (ITP, AIHA, cGVHD, CIA) suggests a broad potential applicability for Syk inhibition in inflammatory and autoimmune conditions. researchgate.netnih.gov

Furthermore, the preclinical evidence of anti-tumor activity in B-cell malignancy models, including the inhibition of key signaling pathways, reduction in cell viability, induction of apoptosis, and synergistic effects with other therapies, highlights the relevance of Syk as a therapeutic target in hematological cancers. haematologica.orgresearchgate.netnih.govhutch-med.commedchemexpress.com

The favorable preclinical pharmacokinetic profile, including oral bioavailability and dose-proportional exposure, supports its development as an oral therapeutic agent. acs.orgacs.orgnih.govhutch-med.comacrabstracts.org The demonstrated selectivity over other kinases like KDR and RET, which have been associated with off-target effects in other Syk inhibitors, suggests a potentially improved safety profile, allowing for potentially higher or more effective dosing. haematologica.orgchi-med.com

Broader Implications for the Development of Targeted Therapies in Autoimmune Diseases and Hematological Malignancies (Preclinical Perspective)

From a preclinical perspective, the findings with Sovleplenib have broader implications for the development of targeted therapies in autoimmune diseases and hematological malignancies. The success of a highly selective Syk inhibitor like Sovleplenib in preclinical models reinforces the critical role of Syk in the pathogenesis of these conditions. Syk is a key mediator of signaling pathways downstream of various immune receptors, including the B cell receptor and Fc receptors, which are central to immune function and often aberrantly regulated in autoimmune diseases and B cell malignancies. researchgate.netnih.gov

The preclinical data underscore the potential of targeting Syk as a therapeutic strategy for a range of conditions driven by dysregulated immune cell signaling. The observed efficacy in multiple distinct preclinical disease models suggests that Syk inhibition could offer a versatile approach to treating diseases with diverse clinical manifestations but a common underlying dependency on Syk signaling.

Moreover, the preclinical evidence of synergistic activity with other anti-cancer agents in B-cell lymphoma models suggests that combination therapies involving Syk inhibitors could be a promising avenue for improving treatment outcomes and potentially overcoming resistance mechanisms in hematological malignancies. hutch-med.com The favorable preclinical PK profile and improved selectivity profile compared to earlier Syk inhibitors highlight the importance of optimizing pharmacokinetic and pharmacodynamic properties to develop more effective and potentially safer targeted therapies. This preclinical success provides a strong rationale for further clinical investigation of Sovleplenib and supports the continued exploration of Syk as a valuable target for therapeutic intervention in these disease areas.

Q & A

Q. What is the molecular mechanism of HMPL-523, and how does its selective inhibition of Syk influence B-cell receptor signaling pathways?

this compound is a novel, oral Syk inhibitor that targets the spleen tyrosine kinase (Syk), a critical component of the B-cell receptor (BCR) signaling pathway. Syk activation triggers downstream phosphorylation events that mediate immune responses and cell survival. Preclinical studies demonstrate that this compound inhibits Syk-dependent phosphorylation of BCR signaling proteins (e.g., PLCγ2 and BLNK), leading to apoptosis in Syk/BCR-dysregulated B-cell lymphoma cells . In ITP, Syk inhibition reduces autoantibody-mediated platelet destruction by suppressing Fcγ receptor signaling in macrophages .

Q. What evidence supports the progression of this compound from Phase Ib to Phase III trials in immune thrombocytopenia (ITP)?

The Phase Ib trial (NCT03779113) demonstrated promising efficacy in ITP patients, particularly in the 300 mg qd cohort, with an overall response rate (ORR) of 80% and a durable response rate (DRR) of 40% over 24 weeks. Notably, 75% of patients in this cohort had prior failure or relapse with thrombopoietin receptor agonists (TPO-RAs), suggesting activity in refractory populations . These results informed the design of the ongoing Phase III trial (NCT05029635), a randomized, double-blind, placebo-controlled study evaluating this compound as a monotherapy in adult ITP patients .

Q. How are dosing strategies optimized in this compound clinical trials, particularly in dose-escalation phases?

Dose escalation follows a modified 3+3 design to identify the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Pharmacokinetic (PK) parameters, including Cmax, Tmax, and AUC0-t, are monitored alongside safety endpoints (e.g., liver enzyme elevations). For example, in the Phase Ib ITP study, 300 mg qd was selected as the RP2D due to its favorable safety profile and sustained platelet response .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in efficacy outcomes across this compound trials targeting different diseases (e.g., ITP vs. B-cell malignancies)?

While this compound showed robust ORR in ITP (80%), its efficacy in B-cell malignancies has been more variable. In a Phase I/Ib trial for relapsed/refractory lymphoma (NCT02857998), partial responses were observed in follicular lymphoma subtypes but not in diffuse large B-cell lymphoma (DLBCL). This divergence may stem from differential Syk dependency across malignancies. Researchers employ biomarker analyses (e.g., Syk phosphorylation status) to stratify patient populations and refine inclusion criteria .

Q. What methodological challenges arise in designing multicenter trials for this compound, and how are they addressed?

Multiregional trials (e.g., NCT03779113 spanning China, the U.S., and Europe) face variability in clinical practices and regulatory requirements. To standardize data, protocols include centralized lab testing, harmonized endpoint definitions (e.g., DRR calculated using consistent platelet thresholds), and adaptive statistical models to account for regional heterogeneity. Real-time pharmacokinetic/pharmacodynamic (PK/PD) monitoring ensures dose adjustments align with predefined safety thresholds .

Q. How is the synergistic potential of this compound evaluated in combination therapies, such as with azacitidine in AML?

Preclinical synergy studies use Chou-Talalay combination index (CI) analysis to quantify drug interactions. In a Phase I trial (NCT04314232) for elderly AML patients, this compound combined with azacitidine showed additive effects, with CI values <1 indicating synergy. Researchers correlate these findings with clinical endpoints (e.g., ORR) and mechanistic biomarkers (e.g., Syk inhibition depth) to validate combinatorial efficacy .

Q. What statistical methods are employed to analyze durable response rates (DRR) in this compound trials, and how are confounding factors controlled?

DRR is calculated using Kaplan-Meier survival analysis, with platelet counts ≥50×10^9/L maintained for ≥8 weeks as the endpoint. To address confounding variables (e.g., concomitant therapies), stratified Cox proportional hazards models adjust for baseline platelet levels, prior TPO-RA exposure, and rescue medication use. Sensitivity analyses validate robustness across subgroups .

Methodological Guidelines

  • For preclinical validation of Syk inhibition:
    Use Western blotting to measure Syk-dependent phosphorylation (e.g., PLCγ2) in B-cell lines and primary patient samples. Confirm target engagement in vivo via pharmacodynamic assays in xenograft models .

  • For clinical trial design in refractory ITP:
    Prioritize endpoints aligned with FDA/EMA guidelines (e.g., platelet response ≥50×10^9/L for ≥6/8 weeks). Incorporate patient-reported outcomes (e.g., bleeding events) to capture clinical relevance beyond biochemical metrics .

  • For cross-trial data harmonization:
    Leverage standardized data templates (e.g., CDISC SDTM) and central adjudication committees to reduce inter-site variability in adverse event reporting and efficacy assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.